4-[(1-Benzofuran-2-carbonyl)amino]butanoic acid
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Overview
Description
4-(Benzofuran-2-carboxamido)butanoic acid is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of 4-(Benzofuran-2-carboxamido)butanoic acid consists of a benzofuran ring attached to a butanoic acid moiety through a carboxamido linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzofuran-2-carboxamido)butanoic acid typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization of o-hydroxyaryl ketones or via palladium-catalyzed cross-coupling reactions.
Amidation Reaction: The benzofuran-2-carboxylic acid is then reacted with butanoic acid or its derivatives in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of 4-(Benzofuran-2-carboxamido)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Benzofuran-2-carboxamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxamido group to an amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran ring or the butanoic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzofuran compounds .
Scientific Research Applications
4-(Benzofuran-2-carboxamido)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzofuran-2-carboxamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The benzofuran ring structure is known to interact with various biological targets, leading to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- Benzofuran-2-carboxylic acid
- 4-(Benzofuran-2-yl)butanoic acid
- 2-(Benzofuran-2-yl)acetic acid
Uniqueness
4-(Benzofuran-2-carboxamido)butanoic acid is unique due to its specific amide linkage, which imparts distinct chemical and biological properties compared to other benzofuran derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
223465-91-6 |
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Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-(1-benzofuran-2-carbonylamino)butanoic acid |
InChI |
InChI=1S/C13H13NO4/c15-12(16)6-3-7-14-13(17)11-8-9-4-1-2-5-10(9)18-11/h1-2,4-5,8H,3,6-7H2,(H,14,17)(H,15,16) |
InChI Key |
QOPYEEXBYYASHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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